molecular formula C13H15O4- B14072056 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate CAS No. 113741-16-5

2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate

Cat. No.: B14072056
CAS No.: 113741-16-5
M. Wt: 235.26 g/mol
InChI Key: UBULAUQMQHOJPR-UHFFFAOYSA-M
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Description

2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is a synthetic ester compound offered for research and development purposes. This chemical serves as a valuable building block and intermediate in organic synthesis, particularly in the construction of more complex molecules. Its structure, featuring both benzyl and ethoxy-oxo substituents, makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, similar to how ester moieties are optimized in drug discovery programs . Researchers utilize such compounds in the design and synthesis of potential therapeutic agents, including investigations into antiprotozoal or anticancer activities . The specific mechanism of action for this compound is not defined, as it is highly dependent on the context of its application in downstream synthetic pathways or biological assays. This product is intended for use by qualified laboratory personnel exclusively. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the compound in accordance with all local and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113741-16-5

Molecular Formula

C13H15O4-

Molecular Weight

235.26 g/mol

IUPAC Name

2-benzyl-3-ethoxy-2-methyl-3-oxopropanoate

InChI

InChI=1S/C13H16O4/c1-3-17-12(16)13(2,11(14)15)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15)/p-1

InChI Key

UBULAUQMQHOJPR-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 2 Benzyl 3 Ethoxy 2 Methyl 3 Oxopropanoate

Chemo- and Regioselective Routes to 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate

Esterification and Transesterification Strategies

The final ethoxy group of this compound can be introduced via classical esterification or transesterification reactions.

Esterification: A primary route involves the Fischer esterification of the corresponding carboxylic acid, 2-benzyl-2-methyl-3-oxopropanoic acid, with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. chemistrysteps.comlibretexts.org The reaction is typically carried out under reflux conditions, and to drive the equilibrium towards the ester product, an excess of ethanol is often used, or water is removed as it is formed. chemistrysteps.com This method is a well-established and cost-effective approach for the synthesis of esters.

Transesterification: Alternatively, if a different ester of 2-benzyl-2-methyl-3-oxopropanoic acid (e.g., the methyl or benzyl (B1604629) ester) is more readily available, transesterification with ethanol can be employed. This reaction can be catalyzed by either acids or bases. mdpi.com Base-catalyzed transesterification, using catalysts like sodium ethoxide, is generally faster but can be complicated by saponification if water is present. Acid-catalyzed transesterification is also effective and is driven to completion by using a large excess of ethanol. mdpi.com The choice between esterification and transesterification often depends on the availability and stability of the starting materials.

Carbon-Carbon Bond Forming Reactions: Alkylation and Acylation Approaches

The core structure of this compound is most commonly assembled through carbon-carbon bond formation, specifically via the alkylation of a pre-existing β-ketoester.

Alkylation Approaches: A highly effective and common strategy for the synthesis of α,α-disubstituted β-ketoesters is the sequential alkylation of a simpler β-ketoester. libretexts.org In the case of this compound, a plausible synthetic route starts with ethyl 2-methyl-3-oxobutanoate (ethyl 2-methylacetoacetate). orgsyn.org

The general procedure involves the deprotonation of the α-carbon of the β-ketoester with a suitable base to form a nucleophilic enolate. This enolate is then reacted with an alkylating agent in an SN2 reaction. libretexts.org For the synthesis of the target molecule, a two-step sequential alkylation would be employed. First, ethyl acetoacetate (B1235776) could be methylated using a methyl halide (e.g., methyl iodide) in the presence of a base like sodium ethoxide to form ethyl 2-methylacetoacetate (B1246266). Subsequently, this monosubstituted β-ketoester can be subjected to a second alkylation step. Deprotonation with a strong base, followed by reaction with benzyl bromide or benzyl chloride, would introduce the benzyl group at the α-position, yielding the desired product. tcd.ie The order of alkylation (methylation followed by benzylation, or vice versa) can be crucial and may be optimized to improve yields and minimize side reactions.

A representative reaction scheme is as follows:

Methylation: Ethyl acetoacetate + NaOEt → Sodium enolate + CH₃I → Ethyl 2-methylacetoacetate

Benzylation: Ethyl 2-methylacetoacetate + NaOEt → Sodium enolate + Benzyl-Br → this compound

StepReactant 1Reactant 2BaseProduct
1Ethyl acetoacetateMethyl iodideSodium ethoxideEthyl 2-methylacetoacetate
2Ethyl 2-methylacetoacetateBenzyl bromideSodium ethoxideThis compound

Acylation Approaches: While less common for this specific target, acylation reactions can also be employed to construct the β-ketoester framework. This could involve the Claisen condensation of ethyl propanoate with a suitable acylating agent. However, for the synthesis of an α,α-disubstituted product like this compound, this is not a direct approach and would require subsequent alkylation steps.

Multicomponent Reaction Protocols for Direct Synthesis

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules in a single step, minimizing waste and saving time. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, related strategies for the synthesis of substituted β-ketoesters exist. For instance, protocols involving the reaction of aldehydes, diazoacetates, and other components in the presence of a catalyst can lead to the formation of β-ketoesters. However, achieving the specific α,α-disubstitution pattern of a benzyl and a methyl group in a single multicomponent step would require a highly specialized and innovative reaction design.

Stereoselective and Asymmetric Synthesis of Chiral Derivatives of this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure forms of this and related compounds, which is often a requirement for applications in pharmacology and materials science.

Enantioselective Catalytic Approaches

The asymmetric alkylation of β-ketoesters is a powerful tool for the enantioselective synthesis of α-substituted and α,α-disubstituted derivatives. This is typically achieved using a chiral catalyst that can control the stereochemical outcome of the alkylation reaction.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the asymmetric alkylation of β-ketoesters. chemistrysteps.com These catalysts facilitate the reaction between an aqueous solution of a base and an organic solution of the substrate and alkylating agent, creating a chiral environment that directs the approach of the electrophile to the enolate. This method has shown high enantioselectivities for the α-alkylation of various β-dicarbonyl compounds.

Metal-Based Catalysis: Chiral metal complexes are also widely used for the asymmetric alkylation of β-ketoesters. Transition metals such as palladium, rhodium, and copper, complexed with chiral ligands, can catalyze the enantioselective alkylation of β-ketoester enolates. These methods often involve the formation of a chiral metal enolate, which then reacts with the alkylating agent in a stereocontrolled manner.

Diastereoselective Control in Precursor Synthesis

In cases where a chiral precursor is used, the synthesis of this compound can be controlled to favor one diastereomer over another. For example, if a chiral auxiliary is attached to the starting β-ketoester, it can direct the incoming alkyl groups to a specific face of the molecule. After the desired stereocenter is established, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Another approach involves the use of a chiral starting material that already contains one of the desired stereocenters. The subsequent reaction to introduce the second stereocenter can then be influenced by the existing chirality, leading to a diastereoselective outcome.

Chiral Auxiliary and Organocatalytic Methodologies

The creation of specific stereoisomers of this compound, which possesses a chiral quaternary carbon, is a significant challenge in synthetic chemistry. nih.gov Both chiral auxiliary-based and organocatalytic methods offer powerful strategies to control the stereochemical outcome of the alkylation reaction that establishes this chiral center.

Chiral Auxiliary-Based Synthesis:

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a plausible approach involves the use of a chiral auxiliary attached to the ester group of a precursor molecule.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Myers' pseudoephedrine. nih.gov The general strategy would involve the following steps:

Attachment of the chiral auxiliary to a suitable precursor, such as 2-methyl-3-oxopropanoic acid.

Diastereoselective benzylation of the resulting compound at the α-position. The steric hindrance provided by the chiral auxiliary directs the incoming benzyl group to a specific face of the enolate intermediate.

Removal of the chiral auxiliary to yield the enantiomerically enriched 2-benzyl-2-methyl-3-oxopropanoic acid, which can then be esterified to give the final product.

The effectiveness of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions, which influence the degree of stereocontrol. usm.edu

Organocatalytic Methodologies:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing chiral this compound, organocatalysts can facilitate the enantioselective α-benzylation of a 2-methyl-3-oxopropanoate (B1259668) precursor. Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used for such reactions. nih.govdocumentsdelivered.com

Phase-transfer catalysis is a particularly relevant organocatalytic technique. rsc.orgnih.gov In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from a cinchona alkaloid, transports the enolate of the β-keto ester from an aqueous or solid phase into an organic phase containing the benzylating agent (e.g., benzyl bromide). The chiral environment created by the catalyst directs the alkylation to occur stereoselectively.

Catalyst TypeGeneral ApproachAnticipated Outcome for this compoundKey Considerations
Chiral Auxiliary (e.g., Evans' Oxazolidinone) Covalent attachment to precursor, diastereoselective benzylation, removal of auxiliary.High diastereoselectivity in the key benzylation step, leading to high enantiomeric excess in the final product.Stoichiometric use of the auxiliary, additional synthetic steps for attachment and removal.
Organocatalyst (e.g., Cinchona Alkaloid Derivative) Catalytic enantioselective benzylation of a precursor under phase-transfer or homogeneous conditions.Direct formation of the chiral center with good to excellent enantioselectivity.Catalyst loading, reaction kinetics, and optimization of reaction conditions are crucial for high efficiency and selectivity.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com The synthesis of this compound can be made more sustainable by considering solvent choices, catalyst reusability, and reaction efficiency.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of solvent-free conditions or more environmentally benign alternatives.

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify purification procedures. For the synthesis of β-keto esters, solvent-free transesterification reactions have been successfully demonstrated. nih.gov Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions, leading to shorter reaction times and higher yields. tandfonline.comresearchgate.net The synthesis of this compound could potentially be adapted to these conditions, for example, in the final esterification step.

Alternative Solvents: When a solvent is necessary, greener alternatives to conventional solvents like chlorinated hydrocarbons are preferred. Water, supercritical fluids (like CO2), and bio-based solvents (e.g., acetone) are increasingly being used. rsc.orgrsc.org Electrochemical methods for the synthesis of related β-keto spirolactones have been successfully carried out in green solvents like acetone (B3395972) and water. rsc.orgrsc.org Such approaches could be explored for the synthesis of the target molecule.

The ability to recover and reuse a catalyst is a cornerstone of green chemistry, as it reduces costs and waste. This is particularly important for catalysts based on precious metals, but it is also a valuable feature for organocatalysts and other catalytic systems.

Heterogeneous catalysts, which are in a different phase from the reactants, are generally easier to separate and recycle. For instance, silica-supported boric acid has been used as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov Similarly, manganese-based catalysts supported on alumina (B75360) have been developed for the alkylation of ketones and have shown excellent reusability. titech.ac.jp The development of a heterogenized chiral organocatalyst for the asymmetric benzylation step would be a significant advancement in the sustainable synthesis of this compound.

Catalyst SystemReusabilityAdvantages
Silica-Supported Boric Acid Recyclable for up to five cycles without significant loss of activity. nih.govEnvironmentally friendly, cost-effective, simple work-up. nih.gov
Manganese-MgO/Al2O3 Easily regenerated through simple filtration. titech.ac.jpInexpensive, avoids the need for strong bases, produces water as the only byproduct. titech.ac.jp

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. jocpr.comresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green chemistry because they generate minimal waste. jk-sci.com

Reaction efficiency can also be enhanced through methods like one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel. This reduces the need for intermediate purification steps, saving time, solvents, and energy. A three-component reaction, for example, promoted by a green and natural catalyst like caffeine, has been used for the synthesis of dihydropyrimidinones from β-keto esters under solvent-free conditions, showcasing the potential of such strategies. researchgate.net

Green Chemistry PrincipleApplication in the Synthesis of this compoundPotential Benefits
Solvent-Free/Alternative Solvents Microwave-assisted synthesis, use of water or bio-based solvents.Reduced waste, lower toxicity, simplified purification.
Catalyst Recycling Use of heterogeneous or supported catalysts.Lower cost, reduced waste, improved sustainability.
Atom Economy Preference for addition reactions, use of catalytic methods.Minimized byproduct formation, efficient use of resources.
Reaction Efficiency One-pot synthesis, telescoping reactions.Reduced number of unit operations, savings in time, energy, and materials.

Mechanistic Investigations and Reactivity Profiles of 2 Benzyl 3 Ethoxy 2 Methyl 3 Oxopropanoate

Elucidation of Fundamental Reaction Mechanisms of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate

The β-keto ester functional group contains two primary sites for nucleophilic attack: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. rsc.org

Attack at the Ester Carbonyl: This is a common pathway for β-keto esters, leading to reactions like transesterification. rsc.orgmdpi.com When treated with an alcohol in the presence of an acid or base catalyst, the ethoxy group (-OEt) can be replaced by a different alkoxy group (-OR). The reaction proceeds via a tetrahedral intermediate. Due to the generally higher electrophilicity of the ester carbonyl compared to the ketone, this reaction can often be performed selectively. rsc.org

Attack at the Ketone Carbonyl: Strong, non-stabilized nucleophiles, such as Grignard reagents or organolithium compounds, can add to the ketone carbonyl. This reaction, if followed by protonation, would yield a tertiary alcohol.

Enolate Chemistry: While this compound itself cannot form an enolate at the α-position due to the absence of α-hydrogens, the general class of β-keto esters is renowned for its ability to form stabilized enolates. fiveable.me These enolates are potent nucleophiles in their own right, participating in crucial carbon-carbon bond-forming reactions such as Michael additions. nih.govrsc.org

Table 1: Nucleophilic Reactions at the Carbonyl Centers

Reaction Type Nucleophile Site of Attack Product Type
Transesterification Alcohol (R-OH) Ester Carbonyl New β-Keto Ester

Electrophilic reactions on this compound primarily target the oxygen atoms of the carbonyl groups, as the electron-rich α-carbon typical of enolizable β-keto esters is absent here.

O-Alkylation and O-Acylation: The oxygen atoms of the ketone and ester moieties can act as Lewis bases. In the presence of hard electrophiles like silyl (B83357) halides or alkyl triflates, it is possible to form silyl enol ethers or enol esters, respectively. These reactions would proceed through the enol tautomer of the β-keto ester, although the equilibrium concentration of this tautomer may be low.

While ionic reactions dominate the chemistry of β-keto esters, radical and pericyclic pathways offer alternative synthetic routes.

Radical Reactions: The β-keto ester framework can be involved in radical coupling reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with related compounds can provide access to complex structures containing a quaternary carbon center. organic-chemistry.org

Pericyclic Reactions: These concerted reactions proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduudel.edu While the subject molecule itself is not primed for a typical intramolecular pericyclic reaction, derivatives of β-keto esters are known to participate in them. A notable example is the Carroll Rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allylic β-keto ester, which, upon heating, undergoes decarboxylation to yield a γ,δ-unsaturated ketone. rsc.org This highlights a potential transformation pathway for structurally related compounds.

Transformations Involving Specific Functional Groups within this compound

The specific arrangement of functional groups in the molecule allows for key synthetic transformations, including decarboxylation and reactions related to the α-position.

One of the most synthetically valuable reactions for β-keto esters is their conversion to ketones via hydrolysis and decarboxylation. aklectures.com

The process involves two steps:

Hydrolysis: The ethyl ester is first hydrolyzed to a β-keto carboxylic acid, typically under acidic or basic conditions.

Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide upon gentle heating, proceeding through a cyclic six-membered transition state to yield a ketone enol, which then tautomerizes to the more stable ketone. aklectures.com

For this compound, this sequence would yield 1-phenyl-2-butanone. This transformation is a cornerstone of malonic ester and acetoacetic ester syntheses. Furthermore, palladium-catalyzed decarboxylation of related allylic β-keto esters is a modern method for generating palladium enolates, which can then undergo various transformations like aldol (B89426) condensations or Michael additions. nih.gov

Table 2: Decarboxylation Pathway

Step Reagents Intermediate/Product
1. Ester Hydrolysis H₃O⁺ or OH⁻, then H₃O⁺ 2-Benzyl-2-methyl-3-oxobutanoic acid

The α-position of this compound is a quaternary carbon, meaning it bears no acidic protons. Consequently, it cannot be deprotonated to form an enolate and cannot undergo further alkylation or condensation reactions at this site. fiveable.meaklectures.com

However, the synthesis of this compound itself relies on the principles of α-alkylation of a parent β-keto ester. The molecule can be synthesized via two primary routes involving the sequential introduction of the methyl and benzyl (B1604629) groups at the α-position of a simpler β-keto ester.

Route A: Methylation of ethyl 2-benzyl-3-oxobutanoate.

Route B: Benzylation of ethyl 2-methyl-3-oxobutanoate.

Both routes involve the deprotonation of the starting β-keto ester with a suitable base (e.g., sodium ethoxide) to generate a nucleophilic enolate, which then attacks an alkyl halide (e.g., methyl iodide or benzyl chloride) in an Sₙ2 reaction. tcd.ie These reactions are fundamental in organic synthesis for building complex carbon skeletons. fiveable.me

Table 3: Synthesis via α-Alkylation

Starting Material Base Electrophile (Alkyl Halide) Product
Ethyl 2-benzyl-3-oxobutanoate Sodium Ethoxide Methyl Iodide This compound

Reductions and Oxidations of Carbonyl and Ester Functions

The presence of both a ketone and an ester group in this compound allows for a range of reductive and oxidative transformations. The selectivity of these reactions is often dependent on the choice of reagents and reaction conditions.

Reductions:

The carbonyl group of β-keto esters is generally more susceptible to reduction than the ester functionality. thieme-connect.com Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are known to selectively reduce the keto group to a secondary alcohol, yielding the corresponding β-hydroxy ester. thieme-connect.commasterorganicchemistry.com The reaction typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

A proposed reduction of this compound with sodium borohydride would yield ethyl 2-benzyl-3-hydroxy-2-methylbutanoate. The general mechanism involves the attack of the hydride from NaBH₄ on the carbonyl carbon, followed by protonation of the resulting alkoxide. It has been noted that in some cases, particularly with NaBH₄ in alcoholic solvents, transesterification may occur after the reduction of the keto group. thieme-connect.com

Reducing Agent Target Functionality Expected Product Reaction Conditions
Sodium Borohydride (NaBH₄)KetoneEthyl 2-benzyl-3-hydroxy-2-methylbutanoateMethanol or Ethanol (B145695), Room Temperature
Lithium Aluminium Hydride (LiAlH₄)Ketone and Ester2-Benzyl-2-methylbutane-1,3-diolAnhydrous ether, followed by aqueous workup

This table presents expected outcomes based on the general reactivity of β-keto esters.

Oxidations:

The oxidation of β-keto esters can proceed via different pathways, including the Baeyer-Villiger oxidation. wikipedia.orgdoubtnut.com This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert ketones to esters. wikipedia.orgyoutube.com In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon.

Another potential oxidative pathway involves oxidative cleavage of the Cα-Cβ bond. For instance, the use of Oxone in aqueous media has been reported to cleave β-keto esters to yield α-keto esters, although the reproducibility of this specific method has been questioned. organic-chemistry.org

Oxidizing Agent Reaction Type Expected Product General Observations
Peroxy Acid (e.g., m-CPBA)Baeyer-Villiger OxidationAnhydride derivativeMigratory aptitude of adjacent groups is a key factor.
OxoneOxidative CleavageEthyl 2-oxo-2-(phenyl)acetateProceeds in aqueous media.

This table is based on established oxidative reactions of ketones and β-keto esters.

Theoretical and Computational Chemistry Studies on 2 Benzyl 3 Ethoxy 2 Methyl 3 Oxopropanoate

Electronic Structure and Conformation Analysis of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate

A foundational aspect of understanding a molecule's properties is the analysis of its electronic structure and conformational landscape. For this compound, this would involve identifying the most stable three-dimensional arrangements of the atoms (conformers) and the distribution of electrons within the molecule.

Conformational Analysis: The presence of several single bonds in this compound allows for a variety of spatial orientations. Computational methods, such as molecular mechanics or quantum chemical calculations, would be employed to perform a systematic search for different conformers. The relative energies of these conformers would be calculated to identify the most stable (lowest energy) structures. This information is critical as the conformation of a molecule can significantly influence its reactivity and physical properties.

Electronic Structure Analysis: Once the stable conformers are identified, their electronic properties would be investigated. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. Additionally, the distribution of electron density and the molecular electrostatic potential (MEP) map would be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide detailed insights into its reactivity and the mechanisms of reactions it might undergo.

Reactivity Descriptors: DFT calculations can be used to compute a range of chemical reactivity descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's tendency to participate in chemical reactions.

Mechanistic Studies: DFT is extensively used to map out the potential energy surfaces of chemical reactions. This involves locating the structures of reactants, products, transition states, and intermediates. By calculating the energies of these species, the reaction pathway and the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. For a molecule like this compound, this could be applied to study reactions such as hydrolysis of the ester groups or reactions at the benzylic position.

Molecular Dynamics Simulations of this compound and Its Interactions

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations would allow for the exploration of the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants.

Conformational Dynamics: MD simulations can track the movements of atoms in the molecule over time, providing a dynamic picture of its conformational flexibility. This can reveal how the molecule transitions between different conformations and the timescales of these changes.

Intermolecular Interactions: By simulating this compound in the presence of other molecules, the nature and strength of intermolecular interactions can be studied. For example, simulations in a solvent like water would reveal details about its solvation and how the solvent molecules arrange around the solute. This is crucial for understanding its solubility and behavior in solution.

Quantum Chemical Characterization of Transition States and Reaction Intermediates

The detailed characterization of transition states and reaction intermediates is fundamental to understanding the mechanism of a chemical reaction. High-level quantum chemical calculations are essential for this purpose.

Transition State Theory: To calculate reaction rates, the principles of transition state theory are often employed. rsc.orgresearchgate.net This requires the accurate determination of the geometry and energy of the transition state. researchgate.net Quantum chemical methods, such as DFT or more advanced ab initio methods, are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.

Intermediate Identification: Many reactions proceed through one or more intermediates. Quantum chemical calculations can be used to predict the structures and stabilities of these transient species. By understanding the intermediates involved in a reaction, a more complete picture of the reaction mechanism can be developed.

Strategic Utility of 2 Benzyl 3 Ethoxy 2 Methyl 3 Oxopropanoate As a Synthon in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

The inherent structural complexity of natural products presents a significant challenge to synthetic chemists. 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate offers a valuable starting point for the assembly of these sophisticated molecules, primarily through its application in the formation of complex carbocyclic systems and the introduction of key stereochemical elements.

Construction of Polycyclic and Spirocyclic Scaffolds

The carbon framework of this compound is well-suited for elaboration into intricate polycyclic and spirocyclic systems, which are common motifs in a vast array of natural products. The presence of the β-keto ester functionality allows for a range of classical and modern carbon-carbon bond-forming reactions.

One notable application is in annulation reactions to construct bicyclic systems. For instance, the reaction of β-keto esters with α,β-unsaturated aldehydes or ketones can lead to the formation of bicyclo[3.3.1]nonane frameworks. nih.gov This transformation typically proceeds via a tandem Michael addition-intramolecular aldolization sequence.

Furthermore, the dicarbonyl moiety can participate in cycloaddition reactions. A significant advancement in the construction of polycyclic scaffolds involves the insertion of benzynes into β-keto esters. bohrium.comorganic-chemistry.org This methodology allows for the rapid assembly of complex, sp³-rich polycyclic frameworks, including [6.8.6]-tricyclic systems, which are challenging to synthesize through conventional methods. bohrium.comorganic-chemistry.org

The synthesis of spirocycles, a structural motif found in numerous biologically active natural products, can also be approached using synthons like this compound. nih.gov Intramolecular alkylation or condensation reactions are common strategies. For example, the Perkin alicyclic synthesis, an intramolecular variation of the malonic ester synthesis, utilizes a dihalide to form a new ring, a principle that can be extended to the more complex framework of the target compound. wikipedia.org Additionally, intramolecular condensation reactions, such as a Knoevenagel–Claisen type condensation between a β-ketoester and another carbonyl-containing moiety within the same molecule, can lead to the formation of spirocyclic furanones. beilstein-journals.org

Table 1: Representative Reactions for Polycyclic and Spirocyclic Scaffold Construction

Reaction TypeReactantsKey Reagents/CatalystsProduct Scaffold
Tandem Michael-Aldol Annulationβ-keto ester, α,β-unsaturated aldehydeTMG (1,1,3,3-tetramethylguanidine)Bicyclo[3.3.1]nonane
Benzyne Insertionβ-keto ester, Benzyne precursorSolvent-dependent[6.8.6]-Tricyclic system
Intramolecular Knoevenagel–Claisen Condensationβ-ketoester with tethered acetatePalladium(II) complexSpiro-2H-furan-3-one
Perkin Alicyclic SynthesisMalonic ester analog, DihalideBaseCycloalkylcarboxylic acid derivative

Introduction of Stereogenic Centers and Quaternary Carbons

The synthesis of enantiomerically pure complex molecules is a central goal of organic synthesis. This compound possesses a pro-stereogenic quaternary carbon center, making it an excellent substrate for asymmetric transformations to introduce chirality.

The enantioselective formation of quaternary carbon stereocenters is a particularly challenging yet crucial aspect of natural product synthesis. nih.govrsc.org Methodologies such as catalytic enantioselective alkylation of the enolate derived from the β-keto ester can establish the stereochemistry at the α-position with high fidelity. nih.govunc.edu The use of chiral phase-transfer catalysts or chiral auxiliaries can direct the approach of an incoming electrophile to create a single enantiomer of the product. usm.eduusm.edu

For instance, the enantioselective alkylation of malonate derivatives bearing a chiral auxiliary can be used to construct quaternary stereocenters. usm.edu Similarly, phase-transfer catalysis offers a powerful tool for the asymmetric synthesis of α-alkylated malonic esters. frontiersin.org These methods, while demonstrated on related systems, are directly applicable to this compound.

The strategic placement of the benzyl (B1604629) and methyl groups also allows for subsequent diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters elsewhere in the molecule. This is a powerful strategy for building up the complex stereochemical arrays found in many natural products.

Table 2: Methods for Asymmetric Synthesis of Quaternary Carbons

MethodKey FeatureCatalyst/AuxiliaryPotential Outcome
Catalytic Enantioselective AlkylationAsymmetric protonation or alkylation of an enolateChiral Phosphine Ligands with a metal catalystEnantioenriched α-quaternary ketones and esters
Chiral Auxiliary Directed AlkylationCovalent attachment of a chiral group to guide reactionEvans oxazolidinones, menthol (B31143) derivativesDiastereoselective formation of the quaternary center
Phase-Transfer CatalysisUse of a chiral catalyst to control ion-pair geometryCinchona alkaloid-derived quaternary ammonium (B1175870) saltsEnantioselective alkylation under biphasic conditions

Building Block for Advanced Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The dicarbonyl functionality of this compound serves as a linchpin for the construction of a wide variety of heterocyclic rings.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles, Indoles)

The reaction of 1,3-dicarbonyl compounds with nitrogen-containing nucleophiles is a classical and highly effective method for the synthesis of nitrogen heterocycles.

Pyridines: Substituted pyridines can be synthesized through various condensation reactions. organic-chemistry.orgbaranlab.org The Hantzsch pyridine (B92270) synthesis, for example, involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While the classical Hantzsch synthesis leads to dihydropyridines, subsequent oxidation yields the aromatic pyridine. Modifications of this approach allow for the synthesis of a wide range of substituted pyridines. baranlab.org

Pyrroles: The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. Although this compound is a 1,3-dicarbonyl compound, it can be readily converted into a 1,4-dicarbonyl precursor through α-alkylation with a halomethyl ketone. Subsequent cyclization with an amine would then furnish a polysubstituted pyrrole. organic-chemistry.org

Indoles: The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole nucleus. mdpi.comrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. While not a direct application of the β-keto ester, the ketone moiety of this compound can be readily unmasked through decarboxylation to participate in this transformation. Other indole syntheses, such as the Hemetsberger-Knittel synthesis, proceed through the thermolysis of α-azidocinnamate esters, which can be prepared from related β-keto esters. nih.gov

Formation of Oxygen and Sulfur Heterocycles (e.g., Furans, Pyrans, Thiophenes)

The versatility of this compound extends to the synthesis of oxygen- and sulfur-containing heterocycles.

Furans: Substituted furans can be prepared from β-keto esters and α-haloketones in the presence of a base. organic-chemistry.orguobaghdad.edu.iq This reaction, a variation of the Feist-Benary furan (B31954) synthesis, proceeds through initial alkylation of the enolate of the β-keto ester, followed by intramolecular cyclization and dehydration. The photooxygenation of β-keto furans can also lead to functionalized 3(2H)-furanones. rsc.org

Pyrans: Pyran scaffolds are found in a wide variety of biologically active compounds. rsc.org One-pot multicomponent reactions are often employed for their synthesis. For instance, the reaction of an aldehyde, a malonic ester derivative, and a C-H acid in the presence of a suitable catalyst can yield highly substituted pyrans. rsc.org

Thiophenes: The Gewald aminothiophene synthesis is a well-established method for the preparation of 2-aminothiophenes, involving the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. The ketone precursor can be derived from this compound via decarboxylation. Alternatively, the Fiesselmann thiophene (B33073) synthesis provides a route to 3-hydroxythiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.org The Paal-Knorr thiophene synthesis allows for the generation of thiophenes from 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. uobaghdad.edu.iqorganic-chemistry.org

Table 3: Heterocycle Synthesis from β-Dicarbonyl Precursors

HeterocycleGeneral MethodKey Reactants
PyridineHantzsch Synthesisβ-keto ester, Aldehyde, Ammonia
PyrrolePaal-Knorr Synthesis1,4-Dicarbonyl, Amine/Ammonia
IndoleFischer SynthesisPhenylhydrazone of a ketone
FuranFeist-Benary Synthesisβ-keto ester, α-haloketone
PyranMulticomponent ReactionMalonic ester derivative, Aldehyde, C-H acid
ThiopheneGewald SynthesisKetone, α-cyanoester, Sulfur

Role in the Development of Diverse Organic Frameworks and Scaffolds

Beyond its application in the synthesis of specific natural products and heterocycles, this compound is a valuable tool for the creation of diverse molecular scaffolds for applications in medicinal chemistry and materials science. The ability to introduce a variety of substituents at the α-position through alkylation, arylation, and other C-C bond-forming reactions allows for the generation of libraries of compounds with tailored properties. masterorganicchemistry.comresearchgate.net

The malonic ester synthesis and its variations provide a robust platform for the synthesis of a wide range of carboxylic acids and ketones with a high degree of structural diversity. masterorganicchemistry.com The presence of the quaternary center in this compound adds a level of three-dimensionality to the resulting molecules, which is often desirable for biological activity.

Furthermore, the β-keto ester moiety can be transformed into a variety of other functional groups, further expanding the accessible chemical space. For example, reduction of the ketone can lead to β-hydroxy esters, which are themselves valuable chiral building blocks. Decarboxylation provides access to α-substituted ketones, which can participate in a host of subsequent transformations. The ester can be hydrolyzed, amidated, or reduced, providing further opportunities for diversification. This versatility makes this compound and related compounds valuable starting points for the development of novel organic frameworks and scaffolds with a wide range of potential applications.

Following a comprehensive review of scientific literature and chemical databases, there is currently no available information regarding the specific application of This compound in the field of polymer chemistry. Research and publications detailing its use for monomer design or as a precursor in polymer synthesis could not be identified.

The search included investigations into related structural motifs and their roles in polymerization; however, the strict focus on the specified compound, as per the user's request, prevents the inclusion of information on analogous molecules. For instance, while compounds containing benzyl, ethoxy, and ester functionalities are individually common in polymer science, the specific combination and arrangement in this compound has not been documented in this context.

Therefore, the section on its applications in polymer chemistry cannot be developed based on current, publicly accessible research findings.

Advanced Analytical Methodologies for Structural and Mechanistic Characterization of 2 Benzyl 3 Ethoxy 2 Methyl 3 Oxopropanoate and Its Transformations

High-Resolution Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediates

High-resolution spectroscopic methods are indispensable for gaining a deep understanding of the molecular structure of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate and monitoring its behavior during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H NMR spectroscopy would be used to identify the different types of protons and their chemical environments. The aromatic protons of the benzyl (B1604629) group would appear in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the benzyl group would likely appear as a singlet around δ 3.2 ppm. The ethoxy group would show a quartet for the methylene protons (around δ 4.2 ppm) and a triplet for the methyl protons (around δ 1.2 ppm). The methyl group attached to the quaternary carbon would be a singlet around δ 1.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. The two carbonyl carbons (keto and ester) would be the most downfield signals, typically in the range of δ 165-205 ppm. The aromatic carbons would be found between δ 125-140 ppm. The quaternary carbon, the benzylic methylene carbon, the ethoxy methylene carbon, and the two methyl carbons would each give a distinct signal.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

COSY would confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC would correlate each proton signal to its directly attached carbon atom.

In the context of reaction monitoring, techniques like Solid-State NMR can be valuable for analyzing heterogeneous reaction mixtures, providing insights into the structure and dynamics of intermediates or products bound to a solid support.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (keto)-~200
C=O (ester)-~170
Aromatic C-H~7.3~128-130
Aromatic C (quaternary)-~135
-OCH₂CH₃~4.2 (q)~62
-OCH₂CH₃~1.2 (t)~14
-CH₂-Ph~3.2 (s)~40
Quaternary C-~55
-CH₃~1.5 (s)~20

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would be used. HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₃H₁₆O₄).

During a chemical transformation, HRMS can be coupled with liquid chromatography (LC-MS) to monitor the reaction progress. This allows for the identification of reactants, intermediates, products, and byproducts in the reaction mixture, providing crucial information for mechanistic studies and reaction optimization. Derivatization techniques can also be employed to enhance the ionization and detection of specific compounds in complex mixtures. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The C=O stretching vibrations are particularly strong and informative in the IR spectrum. spectroscopyonline.com For this compound, two distinct carbonyl stretching bands would be expected: one for the ketone (typically around 1725 cm⁻¹) and one for the ester (around 1745 cm⁻¹). The C-O stretching of the ester and the aromatic C-H and C=C stretching vibrations would also be observable.

In-situ IR spectroscopy , using technologies like ReactIR, is a valuable technique for real-time reaction monitoring. rsc.orgnih.govmt.commt.com By inserting a probe directly into the reaction vessel, the changes in the concentration of reactants, intermediates, and products can be tracked by monitoring the changes in their characteristic IR absorption bands. This provides kinetic data and mechanistic insights without the need for sampling. rsc.orgnih.gov

Raman spectroscopy is complementary to IR spectroscopy. acs.org While IR is sensitive to polar bonds like C=O, Raman is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzyl group would be particularly strong in the Raman spectrum. The C=O stretching vibrations are also observable in Raman spectra and can provide complementary information to the IR data. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
C=O (ester)Stretch~1745
C=O (ketone)Stretch~1725
C-O (ester)Stretch~1200-1100
Aromatic C=CStretch~1600, ~1495
Aromatic C-HStretch~3100-3000
Aliphatic C-HStretch~3000-2850

Chromatographic and Separation Science Applications in Reaction Optimization and Purity Assessment

Chromatographic techniques are essential for both the analysis and purification of this compound and its derivatives.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like β-keto esters. tandfonline.comniscpr.res.ingoogle.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to assess the purity of the final product and to quantify the components of a reaction mixture. This is particularly useful for reaction optimization, where the effects of different reaction parameters (temperature, catalyst, reaction time) on the yield and selectivity can be quickly evaluated.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. For non-volatile or thermally sensitive compounds, HPLC is the method of choice. Reversed-phase HPLC with a UV detector would be a standard method for analyzing the purity of this compound, as the benzyl group provides a strong UV chromophore.

Since the quaternary carbon in this compound is a stereocenter, chiral HPLC would be necessary to separate and quantify the enantiomers if the compound is prepared in a chiral form. This is crucial in asymmetric synthesis, where the enantiomeric excess (ee) of the product is a key measure of the reaction's success. acs.orgrsc.org

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives or Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable single crystals of an oily compound like this compound might be challenging, it is often possible to prepare a crystalline derivative.

For example, if the compound is synthesized as a single enantiomer, its absolute configuration can be unambiguously determined by X-ray crystallography of a suitable derivative, such as a co-crystal with a chiral acid or base, or a derivative formed by reaction at one of the carbonyl groups. acs.org

Furthermore, X-ray crystallography can provide detailed information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. This information can be valuable for understanding the steric and electronic properties of the molecule and for computational modeling studies. uni-due.deweizmann.ac.iljocpr.commdpi.com In the context of mechanistic studies, X-ray crystallography of a trapped intermediate or a product can provide definitive proof of a proposed reaction pathway. acs.org

Future Directions and Emerging Research Avenues for 2 Benzyl 3 Ethoxy 2 Methyl 3 Oxopropanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. rsc.orgunimi.it

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and mixing. unimi.it This fine-tuned control can lead to higher yields and purities, and enables reactions that are difficult or hazardous to perform on a large scale in batch. For the synthesis of β-keto esters, flow processes have been developed for key reactions like C-H insertion, which could be adapted for the production of derivatives of this compound. acs.org

Automated synthesis platforms, often incorporating robotic liquid handlers and modular reaction units, can accelerate the discovery and optimization of new synthetic routes. merckmillipore.comwikipedia.orgnih.govacs.org These systems can perform numerous reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. nih.gov By integrating automated platforms with flow reactors, researchers can create powerful, closed-loop systems for the on-demand synthesis and optimization of complex molecules.

TechnologyPotential Advantages for this compound SynthesisKey Research Areas
Flow Chemistry Improved safety for exothermic reactions, enhanced control over reaction parameters, potential for telescoped multi-step synthesis without intermediate purification. rsc.orgDevelopment of continuous processes for the alkylation and acylation of β-keto esters, integration of in-line purification and analysis.
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, accelerated discovery of novel derivatives. merckmillipore.comnih.govDesign of modular platforms for the parallel synthesis of β-keto ester analogs, integration with analytical techniques for real-time reaction monitoring.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A significant challenge in the synthesis of this compound lies in the construction of its α-quaternary stereocenter with high enantioselectivity. acs.orgnih.govsemanticscholar.orgthieme-connect.com Future research will focus on the development of novel catalytic systems that can achieve this with greater efficiency and broader substrate scope.

Transition metal catalysis has been a mainstay in this area, with palladium, copper, and rhodium complexes showing promise in asymmetric alkylations and conjugate additions. nih.govacs.org Emerging research is exploring the use of more earth-abundant and less toxic metals, such as manganese, for C-C bond-forming reactions like the α-alkylation of esters. nih.govacs.org Synergistic catalysis, where two or more catalysts work in concert to promote a transformation, is another promising approach. For example, a hybrid system of palladium and ruthenium complexes has been used for the asymmetric dehydrative allylation of β-keto esters. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based systems. acs.org Chiral primary amines and cinchona alkaloids have been successfully employed in the enantioselective α-alkylation of β-dicarbonyl compounds through phase-transfer catalysis. rsc.org The development of new organocatalysts and the application of synergistic organocatalytic systems are active areas of research that could lead to more efficient and selective syntheses of this compound and its analogs.

Catalytic SystemApproachPotential Benefits
Earth-Abundant Metals Manganese-catalyzed α-alkylation of esters using alcohols. nih.govacs.orgReduced cost and toxicity compared to precious metal catalysts.
Synergistic Catalysis Combination of multiple catalysts (e.g., Pd/Ru) to enable new transformations. nih.govAccess to novel reactivity and improved selectivity.
Organocatalysis Enantioselective phase-transfer catalysis for α-alkylation. rsc.orgMetal-free conditions, often milder reaction conditions.
Photoredox Catalysis Triple catalysis systems (photoredox/Fe/chiral primary amine) for creating quaternary stereocenters. acs.orgMild reaction conditions and high functional-group tolerance. acs.org

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org For this compound, computational methods can be used to design new reactions, optimize existing processes, and predict the stereochemical outcome of asymmetric transformations.

DFT calculations can provide detailed insights into reaction mechanisms, helping researchers to understand the role of catalysts and to design more effective catalytic systems. For instance, computational studies have been used to elucidate the mechanism of asymmetric electrophilic trifluoromethylthiolation reactions catalyzed by cinchona alkaloids. mdpi.com Such insights are crucial for the rational design of catalysts for the enantioselective synthesis of compounds with quaternary stereocenters.

Furthermore, computational screening of virtual libraries of substrates and catalysts can accelerate the discovery of new reactions and identify promising candidates for experimental investigation. The reactivity of β-keto esters can be theoretically assessed to predict their behavior in various chemical environments. nih.govresearchgate.netmdpi.com This predictive power can guide synthetic efforts and reduce the amount of trial-and-error experimentation required.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Mechanistic studies of catalytic reactions, prediction of reaction barriers and transition state geometries. rsc.orgRational design of more efficient and selective catalysts.
Molecular Docking and Dynamics Simulating the interaction of substrates with catalyst active sites. nih.govresearchgate.netPrediction of enantioselectivity and substrate scope.
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular structure with reactivity or biological activity.Design of novel derivatives with desired properties.

Development of Unexplored Synthetic Transformations and Derivatizations of the Core Skeleton

The rich functionality of the β-keto ester core in this compound provides a platform for a wide range of synthetic transformations and derivatizations. researchgate.net While classical reactions such as alkylation, hydrolysis, and decarboxylation are well-established, there is significant potential for the development of novel and unexplored transformations. youtube.com

Palladium-catalyzed reactions of allylic β-keto esters have opened up new avenues for synthetic transformations, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov These methods could be applied to derivatives of this compound to access a diverse range of molecular architectures.

The transesterification of β-keto esters is another area of growing interest, with applications in the synthesis of pharmaceuticals and biofuels. researchgate.netrsc.org Developing new, environmentally benign methods for the transesterification of this compound could lead to more sustainable synthetic processes. Furthermore, the β-keto ester moiety can serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. Exploring novel cyclization reactions and multicomponent reactions involving this core skeleton could yield libraries of new compounds with potential biological activity. The direct α-amidation of β-keto esters is another challenging yet rewarding transformation that has been achieved using nickelocene catalysis, offering a convergent route to α-amidated products. nih.gov

TransformationDescriptionPotential Products
Palladium-Catalyzed Decarboxylative Allylation Reaction of allylic β-keto esters to form new C-C bonds. nih.govα-Allyl ketones, α,β-unsaturated ketones.
Novel Transesterification Methods Environmentally friendly methods for exchanging the ester group. rsc.orgDiverse library of ester derivatives.
Heterocycle Synthesis Cyclization reactions utilizing the dicarbonyl functionality.Pyrroles, pyrazoles, pyrimidines, and other heterocycles.
Direct α-Amidation Nickel-catalyzed coupling of β-keto esters with amine sources. nih.govα-Amino acid derivatives and other nitrogen-containing compounds.

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